1-Methyl-1H-benzotriazole-5-carboxylic acid amide
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Overview
Description
1-Methyl-1H-benzotriazole-5-carboxylic acid amide is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile chemical properties and are widely used in various fields, including chemistry, biology, and industry. The compound’s unique structure, which includes a triazole ring fused with a benzene ring, imparts significant stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1H-benzotriazole-5-carboxylic acid amide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-benzotriazole with a carboxylic acid derivative under specific conditions. For instance, the reaction can be carried out in the presence of a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-benzotriazole-5-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms with altered chemical properties .
Scientific Research Applications
1-Methyl-1H-benzotriazole-5-carboxylic acid amide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biological studies, including enzyme inhibition and protein modification.
Industry: The compound is used in corrosion inhibitors, UV stabilizers, and other industrial applications.
Mechanism of Action
The mechanism by which 1-methyl-1H-benzotriazole-5-carboxylic acid amide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological molecules, such as enzymes and proteins, through hydrogen bonding and π-π stacking interactions, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar chemical properties but lacks the methyl and carboxylic acid amide groups.
5-Methyl-1H-benzotriazole: Similar structure but without the carboxylic acid amide group.
1-Methyl-1H-benzotriazole: Similar structure but lacks the carboxylic acid amide group.
Uniqueness
1-Methyl-1H-benzotriazole-5-carboxylic acid amide is unique due to the presence of both the methyl and carboxylic acid amide groups, which enhance its chemical reactivity and stability. These functional groups allow for a broader range of chemical modifications and applications compared to its similar compounds .
Properties
IUPAC Name |
1-methylbenzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFSOJATWWNRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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